An In-depth Technical Guide to Tert-butyl 3-hydroxyphenylcarbamate (CAS: 19962-06-2)
An In-depth Technical Guide to Tert-butyl 3-hydroxyphenylcarbamate (CAS: 19962-06-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 3-hydroxyphenylcarbamate, also known as N-Boc-3-aminophenol, is a valuable chemical intermediate widely utilized in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its structure incorporates a phenol group and a tert-butyloxycarbonyl (Boc)-protected amine, making it a versatile building block for the synthesis of more complex molecules. The Boc protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, allowing for the strategic unveiling of the amine functionality at a desired synthetic stage. This guide provides a comprehensive overview of the synthesis, purification, and characterization of Tert-butyl 3-hydroxyphenylcarbamate, along with its applications in the synthesis of bioactive compounds.
Chemical Properties and Characterization
A summary of the key chemical and physical properties of Tert-butyl 3-hydroxyphenylcarbamate is provided in the table below. These data are essential for its identification, handling, and use in synthetic procedures.
| Property | Value | Reference |
| CAS Number | 19962-06-2 | |
| Molecular Formula | C₁₁H₁₅NO₃ | [1] |
| Molecular Weight | 209.24 g/mol | [1] |
| Appearance | Colorless oil or white to light yellow powder/crystal | [1] |
| Melting Point | 129-130 °C | [1] |
| Boiling Point | 286.8 °C (Predicted) | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. | |
| ¹H NMR (600 MHz, CDCl₃) | δ (ppm): 7.12-7.10 (m, 2H), 6.73-6.71 (dd, J=1.2 Hz, 8.0 Hz, 1H), 6.55-6.53 (m, 2H), 6.03 (br, 1H), 1.51 (s, 9H) | [1] |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 156.55, 152.96, 139.39, 129.91, 110.74, 110.34, 106.05, 80.90, 28.36 | [1] |
| HRMS (ESI) | m/z [M+Na]⁺ calcd for C₁₁H₁₅NO₃Na: 232.0944; found: 232.0946 | [1] |
Experimental Protocols
Synthesis of Tert-butyl 3-hydroxyphenylcarbamate
The synthesis of Tert-butyl 3-hydroxyphenylcarbamate is typically achieved through the N-tert-butoxycarbonylation of 3-aminophenol using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Materials:
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3-Aminophenol
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Di-tert-butyl dicarbonate (Boc₂O)
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Triethylamine (Et₃N) or another suitable base
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Dichloromethane (DCM) or another suitable solvent
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
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Dissolve 3-aminophenol (1.0 eq) in dichloromethane in a round-bottom flask.
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Add triethylamine (1.1 eq) to the solution and stir at room temperature.
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Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture.
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Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
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Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Flash Column Chromatography
The crude Tert-butyl 3-hydroxyphenylcarbamate can be purified by flash column chromatography on silica gel.
Materials:
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Crude Tert-butyl 3-hydroxyphenylcarbamate
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Silica gel (230-400 mesh)
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Hexane
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Ethyl acetate
Procedure:
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Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
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Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
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Load the sample onto the top of the silica gel column.
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Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing the polarity).
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Collect fractions and monitor them by TLC.
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Combine the fractions containing the pure product and concentrate under reduced pressure to yield purified Tert-butyl 3-hydroxyphenylcarbamate.
Applications in Drug Development
Tert-butyl 3-hydroxyphenylcarbamate serves as a key building block in the synthesis of various pharmaceutically active compounds. The presence of both a nucleophilic phenol and a protected amine allows for sequential and site-selective modifications.
Role as a Boc-Protected Intermediate
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability in a variety of reaction conditions and its ease of removal under moderately acidic conditions. This allows for the selective reaction at other functional groups within the molecule, such as the phenolic hydroxyl group, before deprotecting the amine for subsequent reactions.
Caption: Boc protection and deprotection workflow.
Intermediate in the Synthesis of Kinase Inhibitors
While not a direct modulator of signaling pathways itself, Tert-butyl 3-hydroxyphenylcarbamate is a valuable intermediate in the synthesis of kinase inhibitors. For instance, substituted aminophenols are common scaffolds in the design of inhibitors targeting various kinases involved in cancer signaling pathways. The synthesis of such inhibitors often involves the initial protection of the amino group, modification of the phenolic ring, and subsequent deprotection and further derivatization of the amine.
The general workflow for utilizing Tert-butyl 3-hydroxyphenylcarbamate in the synthesis of a hypothetical kinase inhibitor is depicted below.
Caption: Workflow for kinase inhibitor synthesis.
This workflow illustrates the strategic use of Tert-butyl 3-hydroxyphenylcarbamate as a protected building block, enabling the construction of complex molecular architectures required for potent and selective kinase inhibition. The specific modifications and coupling partners would be dictated by the target kinase and the desired structure-activity relationship.
